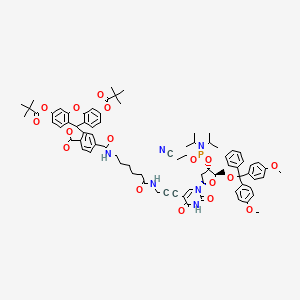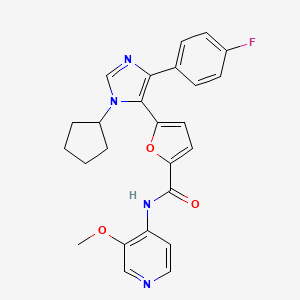
Tnik&map4K4-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Traf2- and Nck-interacting kinase (TNIK) and mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) are members of the Ste20 family of kinases. These kinases play crucial roles in various cellular processes, including stress-induced signaling pathways, cell proliferation, and neuronal development. The compound “Tnik&map4K4-IN-1” is a selective inhibitor targeting these kinases, making it a valuable tool in scientific research for studying their functions and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Tnik&map4K4-IN-1” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general synthetic methods for kinase inhibitors often involve:
Formation of the core structure: This step includes the preparation of the central scaffold of the molecule, often through multi-step organic synthesis.
Functionalization: Introduction of functional groups that enhance the compound’s selectivity and potency.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of kinase inhibitors like “Tnik&map4K4-IN-1” involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
“Tnik&map4K4-IN-1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different selectivity profiles .
Applications De Recherche Scientifique
“Tnik&map4K4-IN-1” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of kinase inhibitors.
Biology: Investigates the roles of TNIK and MAP4K4 in cellular signaling pathways, neuronal development, and stress responses.
Medicine: Explores potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in drug discovery and development processes to identify and optimize new therapeutic candidates
Mécanisme D'action
The mechanism of action of “Tnik&map4K4-IN-1” involves the inhibition of TNIK and MAP4K4 kinases. These kinases are involved in various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which regulates neuronal development, axon regeneration, and stress responses. By inhibiting these kinases, “Tnik&map4K4-IN-1” can modulate these pathways, leading to potential therapeutic effects in diseases characterized by dysregulated kinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Misshapen-like kinase 1 (MINK1): Another member of the Ste20 family with similar functions and regulatory roles.
Mitogen-activated protein kinase kinase kinase kinase 6 (MAP4K6): Shares structural and functional similarities with MAP4K4.
Dual leucine zipper kinase (DLK): Involved in similar signaling pathways and can be targeted by related inhibitors
Uniqueness
“Tnik&map4K4-IN-1” is unique due to its selective inhibition of both TNIK and MAP4K4, providing a valuable tool for studying the combined effects of these kinases in various biological processes. This dual inhibition can offer insights into the synergistic roles of these kinases and their potential as therapeutic targets .
Propriétés
Formule moléculaire |
C25H23FN4O3 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
5-[3-cyclopentyl-5-(4-fluorophenyl)imidazol-4-yl]-N-(3-methoxypyridin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C25H23FN4O3/c1-32-22-14-27-13-12-19(22)29-25(31)21-11-10-20(33-21)24-23(16-6-8-17(26)9-7-16)28-15-30(24)18-4-2-3-5-18/h6-15,18H,2-5H2,1H3,(H,27,29,31) |
Clé InChI |
KDQBVTAHXVNGBG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN=C1)NC(=O)C2=CC=C(O2)C3=C(N=CN3C4CCCC4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


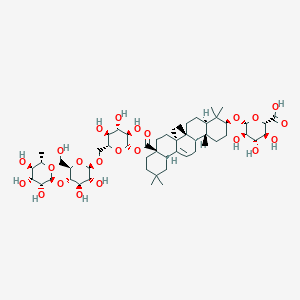
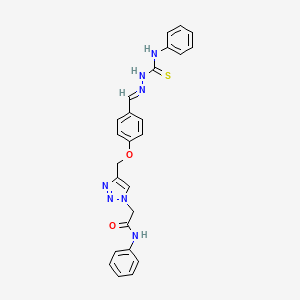





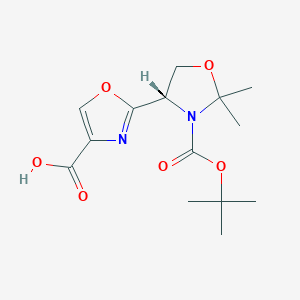
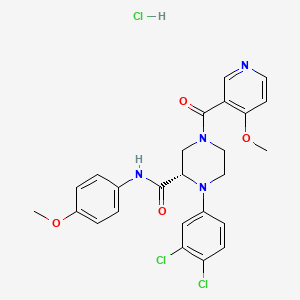


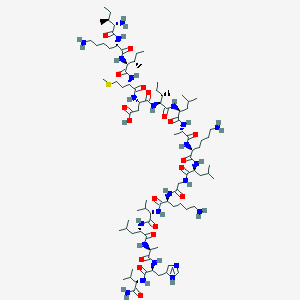
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
